4-[(3-Ethoxypropyl)sulfamoyl]benzene-1,2-dicarboxylic acid
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Overview
Description
4-[(3-Ethoxypropyl)sulfamoyl]benzene-1,2-dicarboxylic acid is a complex organic compound with a molecular formula of C13H17NO7S This compound features a benzene ring substituted with an ethoxypropylsulfamoyl group and two carboxylic acid groups
Preparation Methods
The synthesis of 4-[(3-Ethoxypropyl)sulfamoyl]benzene-1,2-dicarboxylic acid involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: Introduction of a propyl group via Friedel-Crafts acylation using CH3CH2COCl/AlCl3, followed by reduction with H2/Pd.
Sulfonation: Introduction of a sulfonic acid group using SO3/H2SO4.
Esterification: Formation of the ethoxy group through esterification reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-[(3-Ethoxypropyl)sulfamoyl]benzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids and carboxylic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common reagents used in these reactions include Cl2/FeCl3 for chlorination, H2/Pd for reduction, and SO3/H2SO4 for sulfonation . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(3-Ethoxypropyl)sulfamoyl]benzene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Ethoxypropyl)sulfamoyl]benzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The carboxylic acid groups may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar compounds include:
4-Sulfamoylbenzoic acid: Lacks the ethoxypropyl group, making it less hydrophobic.
4-[(3-Methoxypropyl)sulfamoyl]benzene-1,2-dicarboxylic acid: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and solubility.
4-[(3-Ethoxypropyl)sulfamoyl]benzoic acid: Lacks the second carboxylic acid group, altering its acidity and potential interactions.
The uniqueness of 4-[(3-Ethoxypropyl)sulfamoyl]benzene-1,2-dicarboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62073-60-3 |
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Molecular Formula |
C13H17NO7S |
Molecular Weight |
331.34 g/mol |
IUPAC Name |
4-(3-ethoxypropylsulfamoyl)phthalic acid |
InChI |
InChI=1S/C13H17NO7S/c1-2-21-7-3-6-14-22(19,20)9-4-5-10(12(15)16)11(8-9)13(17)18/h4-5,8,14H,2-3,6-7H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
DQEGVYZLHCBJPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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